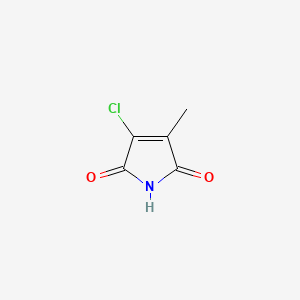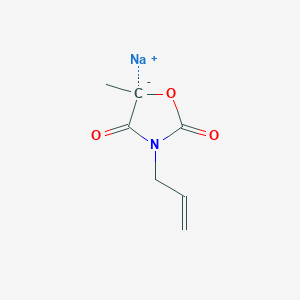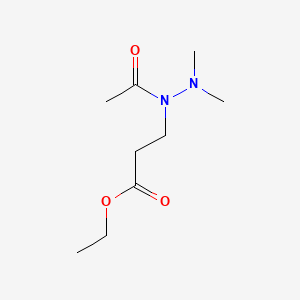
1H-Benzimidazole-5-carboximidamide, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a benzimidazole core, a furan ring, and cyclopentyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) typically involves multiple steps. One common method starts with the preparation of benzimidazole derivatives through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-2-carboxamide
- 2-methyl-1H-benzimidazole-5-carboxylic acid
- 1H-Benzimidazole-6-carboxylic acid, 2,2’,2’'-(1,3,5-benzenetriyl)tris-
Uniqueness
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) stands out due to its unique combination of a benzimidazole core, a furan ring, and cyclopentyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
216503-06-9 |
|---|---|
Molecular Formula |
C42H40N8O |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-[5-[4-[6-(N-cyclopentylcarbamimidoyl)-1H-benzimidazol-2-yl]phenyl]furan-2-yl]phenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C42H40N8O/c43-39(45-31-5-1-2-6-31)29-17-19-33-35(23-29)49-41(47-33)27-13-9-25(10-14-27)37-21-22-38(51-37)26-11-15-28(16-12-26)42-48-34-20-18-30(24-36(34)50-42)40(44)46-32-7-3-4-8-32/h9-24,31-32H,1-8H2,(H2,43,45)(H2,44,46)(H,47,49)(H,48,50) |
InChI Key |
GXGKGYYPDUFTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=N)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=CC=C(O5)C6=CC=C(C=C6)C7=NC8=C(N7)C=C(C=C8)C(=N)NC9CCCC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


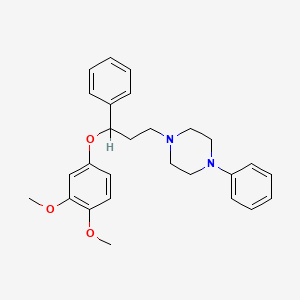
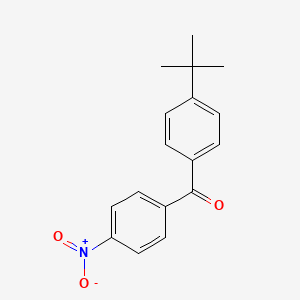
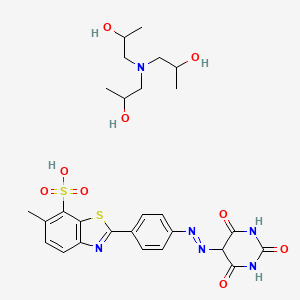
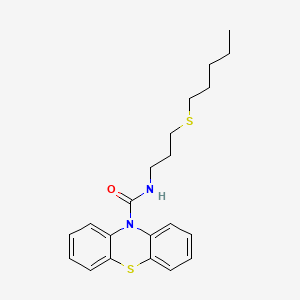
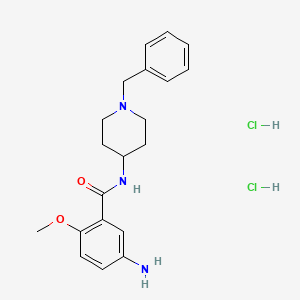
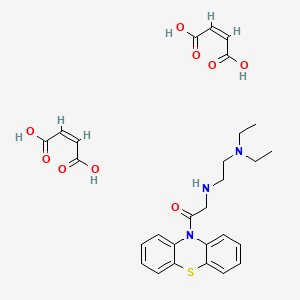
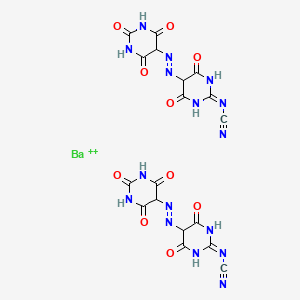

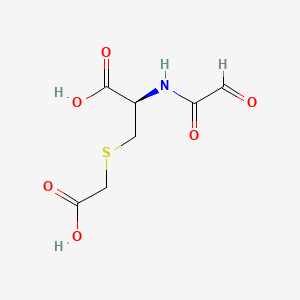
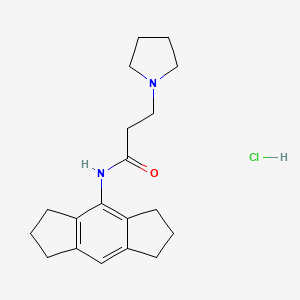
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
